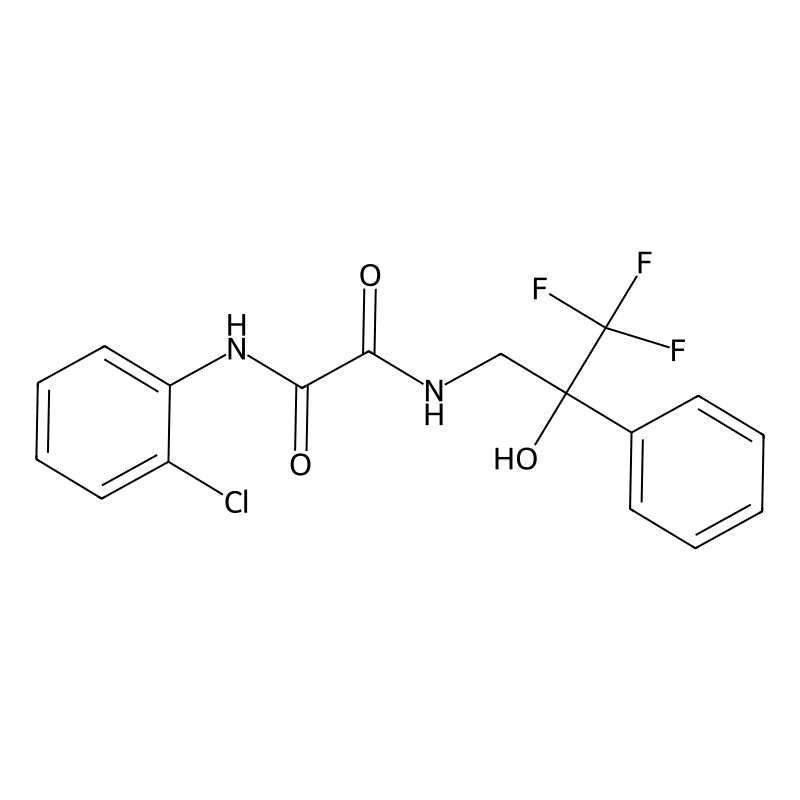

N1-(2-chlorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N1-(2-chlorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is a complex organic compound characterized by its unique molecular structure, which includes a chlorophenyl group and a trifluoromethyl moiety. The molecular formula for this compound is C17H14ClF3N2O3, with a molecular weight of approximately 386.8 g/mol. The presence of these functional groups suggests potential interactions with biological systems, particularly in medicinal chemistry and drug development, due to their ability to engage in hydrogen bonding and other molecular interactions .

Synthesis

One source details a multi-step process to synthesize TRO40303. The process involves reacting 2-chlorobenzoyl chloride with 3,3,3-trifluoro-2-hydroxy-2-phenylpropionic acid in the presence of a base. This reaction forms an intermediate, benzoyl-protected trifluoroalcohol [1].

Potential Applications (Speculative)

The molecule contains a trifluoromethyl group and a hydroxyl group, which are functional groups commonly found in bioactive molecules. Trifluoromethyl groups can enhance a molecule's ability to bind to biological targets, while hydroxyl groups can participate in hydrogen bonding interactions crucial for biological activity [, ]. The presence of these groups suggests TRO40303 might be investigated for its potential to interact with biological systems.

The chlorophenyl ring also suggests potential for targeted activity. Chlorine atoms can influence a molecule's interaction with biological systems []. Therefore, TRO40303 might be of interest for research in medicinal chemistry.

- Oxidation: This compound can be oxidized to form different oxidized derivatives.

- Reduction: Reduction reactions may yield amines or other reduced products.

- Substitution: The chlorophenyl and trifluoromethyl groups can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific products formed depend on the reaction conditions and reagents employed.

The biological activity of N1-(2-chlorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is of significant interest. Compounds with similar structural motifs often exhibit notable biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The chlorophenyl group enhances potential interactions with biological targets, while the trifluoromethyl group contributes to improved binding affinity to various receptors or enzymes due to its unique electronic properties .

The synthesis of N1-(2-chlorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide typically involves multi-step organic reactions. A proposed synthetic route includes:

- Formation of the Oxalamide Backbone: Reacting 2-chlorobenzoyl chloride with 3,3,3-trifluoro-2-hydroxy-2-phenylpropionic acid in the presence of a base.

- Formation of Intermediates: This reaction yields an intermediate compound that can be further processed to achieve the desired product.

Careful selection of reagents and conditions is crucial to ensure high yield and purity of the final compound .

N1-(2-chlorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide has potential applications across various fields:

- Medicinal Chemistry: Investigated for its therapeutic effects in treating diseases where fluorinated compounds are effective.

- Material Science: Used in developing advanced materials due to its unique chemical properties.

- Biological Research: Studied for enzyme inhibition and receptor binding activities .

Interaction studies involving N1-(2-chlorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide focus on understanding its pharmacological profile and therapeutic potential. These studies are crucial for elucidating the mechanisms by which this compound interacts with specific molecular targets .

Similar Compounds: Comparison

Several compounds share structural similarities with N1-(2-chlorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide. Here are some notable examples:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N1-(4-chlorobenzyl)-N2-(trifluoromethyl)oxalamide | Contains a chlorobenzene and trifluoromethyl group | Antimicrobial properties reported |

| N1-(benzyl)-N2-(trifluoroacetyl)oxalamide | Benzyl substituent with trifluoroacetyl | Potential anticancer activity |

| N1-(4-fluorobenzyl)-N2-(hydroxy)oxalamide | Fluorinated benzene and hydroxyl group | Anti-inflammatory effects observed |

Uniqueness

The uniqueness of N1-(2-chlorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide lies in the combination of both chlorophenyl and trifluoromethyl groups within a single molecule. This combination enhances its chemical and biological properties compared to similar compounds, potentially improving its efficacy as a therapeutic agent .